N-[3-(trifluoromethyl)phenyl]nicotinamide

TrkA kinase inhibition Neurotrophin signaling Kinase inhibitor selectivity

N-[3-(Trifluoromethyl)phenyl]nicotinamide (CAS 24303-04-6) is a selective TrkA kinase inhibitor with an IC50 of 1.95 nM, offering low-nanomolar potency essential for NGF/TrkA signaling studies, pain research, and neurotrophin-related cancer investigations. The 3-trifluoromethyl substitution confers XLogP3 2.6—drastically higher lipophilicity than unsubstituted nicotinamide (LogP -0.37)—ensuring distinct cellular permeability and target engagement profiles. Do not substitute with generic nicotinamide or other N-phenyl regioisomers; only this specific CAS entity delivers the validated TrkA potency and selectivity required for reproducible SAR campaigns and high-throughput screening benchmarks. Also functions as a structurally related negative control for NAMPT inhibition assays against FK866. Secure high-purity material now to accelerate your kinase selectivity profiling.

Molecular Formula C13H9F3N2O
Molecular Weight 266.22 g/mol
CAS No. 24303-04-6
Cat. No. B5078743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(trifluoromethyl)phenyl]nicotinamide
CAS24303-04-6
Molecular FormulaC13H9F3N2O
Molecular Weight266.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)NC(=O)C2=CN=CC=C2)C(F)(F)F
InChIInChI=1S/C13H9F3N2O/c14-13(15,16)10-4-1-5-11(7-10)18-12(19)9-3-2-6-17-8-9/h1-8H,(H,18,19)
InChIKeyZVCOVVQEHPKTCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[3-(Trifluoromethyl)phenyl]nicotinamide (CAS 24303-04-6) for Research and Industrial Procurement


N-[3-(Trifluoromethyl)phenyl]nicotinamide (CAS 24303-04-6) is a synthetic N-phenyl nicotinamide derivative characterized by a trifluoromethyl group at the 3-position of the phenyl ring. It is a member of a broader class of substituted nicotinamides that have been investigated as kinase inhibitors and apoptosis inducers [1]. The compound is not a simple analog of nicotinamide (vitamin B3) but a distinct chemical entity with unique physicochemical properties, including an XLogP3 of 2.6, which confers higher lipophilicity compared to unsubstituted nicotinamide [1].

Why N-[3-(Trifluoromethyl)phenyl]nicotinamide (CAS 24303-04-6) Cannot Be Replaced by Generic Nicotinamide or Close Analogs


Generic substitution of N-[3-(trifluoromethyl)phenyl]nicotinamide with unsubstituted nicotinamide or other N-phenyl nicotinamide regioisomers is not scientifically valid due to profound differences in target engagement and physicochemical properties. Unsubstituted nicotinamide (CAS 98-92-0) acts primarily as a SIRT1/2 inhibitor (IC50 ~2-180 µM) and a PARP inhibitor, whereas the target compound demonstrates low nanomolar potency against TrkA kinase [1]. The 3-trifluoromethyl substitution drastically alters lipophilicity (XLogP3 = 2.6) compared to nicotinamide (LogP ≈ -0.37), impacting cellular permeability and off-target binding profiles [1]. These structural and pharmacological distinctions preclude any assumption of functional equivalence in experimental settings.

N-[3-(Trifluoromethyl)phenyl]nicotinamide (CAS 24303-04-6): Quantitative Differentiation Evidence for Scientific Selection


TrkA Kinase Inhibition: N-[3-(Trifluoromethyl)phenyl]nicotinamide vs. Unsubstituted Nicotinamide

N-[3-(Trifluoromethyl)phenyl]nicotinamide exhibits potent inhibition of TrkA kinase with an IC50 of 1.95 nM in an enzyme-linked immunosorbent assay (ELISA) [1]. In contrast, unsubstituted nicotinamide (CAS 98-92-0) shows no reported TrkA inhibitory activity at pharmacologically relevant concentrations; its primary kinase targets are SIRT1 (IC50 = 50-180 µM) and SIRT2 (IC50 = 2 µM) . This represents a >1,000-fold difference in potency and a complete shift in target selectivity, underscoring that the trifluoromethyl substitution confers a distinct pharmacological profile.

TrkA kinase inhibition Neurotrophin signaling Kinase inhibitor selectivity

Lipophilicity and Predicted Membrane Permeability: N-[3-(Trifluoromethyl)phenyl]nicotinamide vs. Nicotinamide

The computed XLogP3 value for N-[3-(trifluoromethyl)phenyl]nicotinamide is 2.6 [1]. Unsubstituted nicotinamide has a measured LogP of approximately -0.37 [2]. This 2.97 log unit difference corresponds to a >900-fold increase in predicted octanol-water partition coefficient, indicating substantially higher lipophilicity and potential for passive membrane diffusion. For context, a typical drug-like compound often has a LogP between 1 and 3, placing the target compound within a favorable range for cellular uptake, whereas nicotinamide is highly hydrophilic and may exhibit limited passive permeability.

Lipophilicity XLogP3 Membrane permeability

NAMPT Inhibitory Activity: N-[3-(Trifluoromethyl)phenyl]nicotinamide is a Weak Inhibitor Compared to Potent NAMPT Inhibitors

N-[3-(Trifluoromethyl)phenyl]nicotinamide demonstrates weak inhibition of human nicotinamide phosphoribosyltransferase (NAMPT) with an IC50 of 13,000 nM (13 µM) [1]. In contrast, known potent NAMPT inhibitors such as FK866 (APO866) exhibit IC50 values in the low nanomolar range (e.g., 0.09 nM) [2]. This 144,000-fold difference in potency indicates that the target compound is not a functional NAMPT inhibitor and should not be used as such in studies of NAD+ biosynthesis or cancer metabolism. For researchers seeking to inhibit NAMPT, this compound would be an inappropriate choice.

NAMPT inhibition NAD+ biosynthesis Enzyme selectivity

N-[3-(Trifluoromethyl)phenyl]nicotinamide (CAS 24303-04-6): Evidence-Backed Application Scenarios for Procurement


TrkA Kinase Inhibitor Research in Neurotrophin Signaling

Based on its potent TrkA inhibition (IC50 = 1.95 nM) [1], this compound is a valuable tool for investigating TrkA-mediated signaling pathways, including neuronal differentiation, pain signaling, and neurotrophin-related cancers. Researchers studying NGF/TrkA biology can use this compound as a reference inhibitor in biochemical and cellular assays, with confidence that it provides low nanomolar potency.

Structure-Activity Relationship (SAR) Studies of N-Phenyl Nicotinamides

The 3-trifluoromethyl substitution confers distinct physicochemical properties (XLogP3 = 2.6) [2] and a unique activity profile compared to other N-phenyl nicotinamide regioisomers. This compound serves as a key building block or reference standard in SAR campaigns aimed at optimizing kinase selectivity, cellular permeability, or metabolic stability within this chemical series.

Negative Control for NAMPT Inhibition Studies

Given its weak NAMPT inhibitory activity (IC50 = 13,000 nM) [3], this compound can be employed as a structurally related negative control in NAMPT inhibition assays. When used alongside potent NAMPT inhibitors like FK866, it helps confirm that observed biological effects are specifically due to NAMPT inhibition rather than off-target nicotinamide-related effects.

Reference Compound for TrkA Selectivity Profiling

With a defined TrkA IC50 of 1.95 nM [1], this compound can be used as a benchmark to assess the selectivity of novel TrkA inhibitors across kinase panels. Its well-characterized potency provides a baseline for comparing selectivity indices and for validating assay performance in high-throughput screening campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-[3-(trifluoromethyl)phenyl]nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.